molecular formula C9H12ClN3O2 B1320006 Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 903130-23-4

Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No. B1320006
CAS RN: 903130-23-4
M. Wt: 229.66 g/mol
InChI Key: FSPLEMJWDPSQPC-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, also known as EC-THIP, is an organic compound that has numerous applications in scientific research. It has been studied for its potential use in the development of new drugs and treatments, as well as its ability to act as a neurotransmitter in the brain. EC-THIP has also been used in laboratory experiments to study the effects of various compounds on various physiological processes.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is used in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the creation of imidazo[1,2-a]pyrazine derivatives with potential anti-inflammatory activity (Abignente et al., 1992).

Antimicrobial Activity

  • The compound has also been involved in the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides, showing significant antimicrobial activity (Jyothi & Madhavi, 2019).

Green Synthesis Applications

  • Research indicates its use in green synthesis methodologies, involving reactions under microwave irradiation conditions to create new compounds with potential biological activities (Jyothi & Madhavi, 2019).

Fluorescent Molecule Synthesis

  • Additionally, derivatives of this compound have been used in the synthesis of novel fluorescent molecules, offering potential in various applications like bioimaging (Wu et al., 2006).

Intermediate in Pesticide Synthesis

  • It serves as an important intermediate in the synthesis of pesticides, demonstrating its utility in agricultural chemistry (Ji Ya-fei, 2009).

Mechanism of Action

Mode of Action

It’s worth noting that the compound contains a negatively charged region on the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons and may be a site for nucleophilic attack .

Biochemical Pathways

Compounds with similar structures have been found to exhibit antimicrobial activity , suggesting that this compound may interact with biochemical pathways related to microbial growth and proliferation.

Result of Action

Compounds with similar structures have shown antibacterial activity , suggesting that this compound may also have potential antibacterial effects.

Biochemical Analysis

Biochemical Properties

Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can result in changes in the biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of certain kinases, which are critical components of cell signaling pathways. Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . The binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable effect. Toxicity studies have indicated that high doses of this compound can cause cellular damage and disrupt normal physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolic intermediates, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and function, as it may be concentrated in specific areas where it can exert its effects more effectively.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell. The localization of the compound can influence its activity, as it may interact with different biomolecules depending on its subcellular location. For instance, localization to the nucleus may allow the compound to interact with transcription factors and influence gene expression.

properties

IUPAC Name

ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7/h11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPLEMJWDPSQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2CCNCC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592057
Record name Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

903130-23-4
Record name Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903130-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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